molecular formula C17H17N5OS B2842751 1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2320924-97-6

1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2842751
CAS No.: 2320924-97-6
M. Wt: 339.42
InChI Key: JJQOOCSHVUNALO-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound featuring a unique combination of heterocyclic structures. This compound integrates a pyrrole ring, a benzoyl group, a thiadiazole ring, and a piperazine moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Thiadiazole Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dihalide.

    Piperazine Coupling: Finally, the benzoylated pyrrole and thiadiazole are coupled with piperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The thiadiazole ring can interact with metal ions, affecting metalloprotein functions.

Comparison with Similar Compounds

  • 1-(4-Benzoylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
  • 1-(4-(1H-Pyrrol-1-yl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Uniqueness: 1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both pyrrole and thiadiazole rings, which confer distinct electronic and steric properties. This combination is less common and provides a unique scaffold for drug design and material science applications.

This compound’s multifaceted nature makes it a valuable subject for ongoing research in various scientific domains.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(14-3-5-15(6-4-14)20-7-1-2-8-20)22-11-9-21(10-12-22)16-13-18-24-19-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQOOCSHVUNALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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